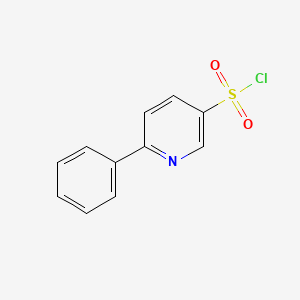

6-Phenylpyridine-3-sulfonyl chloride

描述

Significance of Pyridine-Based Sulfonyl Chlorides in Contemporary Chemical Research

Pyridine-based sulfonyl chlorides, as a class of compounds, are of considerable importance in contemporary chemical research, primarily serving as key intermediates in the synthesis of sulfonamides. mdpi.com The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. mdpi.com The versatility of pyridine-sulfonyl chlorides stems from the reactive sulfonyl chloride group (-SO₂Cl), which readily undergoes reactions with amines to form stable sulfonamide linkages. mdpi.com

The pyridine (B92270) nucleus itself is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its presence can influence a molecule's physicochemical properties, such as solubility and basicity, and can provide crucial points for interaction with biological targets. nbinno.com Consequently, the combination of a pyridine ring and a sulfonyl chloride functional group creates a powerful tool for medicinal chemists to generate libraries of novel compounds for biological screening.

The synthesis of these vital intermediates often involves multi-step processes. For instance, pyridine-3-sulfonyl chloride, a related compound, can be synthesized from 3-aminopyridine (B143674) through a diazotization reaction followed by sulfochlorination. google.com Another common method involves the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride. google.com These synthetic routes highlight the chemical transformations necessary to produce these valuable building blocks.

Research Trajectories and Academic Relevance of 6-Phenylpyridine-3-sulfonyl Chloride

While the broader class of pyridine-based sulfonyl chlorides is well-established, the specific research trajectories for this compound are more niche but equally significant. Its academic relevance lies in its utility as a bespoke building block for creating highly substituted and structurally complex molecules. The presence of the phenyl group at the 6-position of the pyridine ring introduces additional steric and electronic features that can be exploited in molecular design.

Detailed research findings specifically on this compound are often found within the context of larger synthetic campaigns, where it serves as a critical intermediate. For example, its application can be inferred in the development of novel pharmaceutical candidates where a phenylpyridine sulfonamide moiety is a key structural feature. Researchers in drug discovery may utilize this compound to synthesize targeted libraries of molecules for screening against specific enzymes or receptors.

The academic pursuit of new synthetic methodologies may also involve this compound as a model substrate to test the scope and limitations of novel chemical reactions. The unique substitution pattern of this molecule can provide valuable insights into reaction mechanisms and the influence of steric and electronic effects on reactivity. While extensive, dedicated studies on this specific compound are not widely available in mainstream literature, its importance is evident through its inclusion in the catalogs of specialized chemical suppliers who cater to the research and development sector, indicating a demand from scientists working at the forefront of organic synthesis. scbt.comfinetechnology-ind.combldpharm.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-phenylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAIRWVPDAMXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640182 | |

| Record name | 6-Phenylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-12-4 | |

| Record name | 6-Phenylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylpyridine-3-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Phenylpyridine 3 Sulfonyl Chloride and Analogous Structures

Direct Sulfonylation Strategies

Direct sulfonylation methods aim to introduce the sulfonyl chloride moiety onto the pyridine (B92270) ring in a single step. These strategies are often favored for their atom economy and straightforward execution.

Chlorosulfonation Processes

Direct chlorosulfonation of 2-phenylpyridine (B120327) derivatives can be a challenging yet direct route to the desired sulfonyl chloride. This electrophilic aromatic substitution is influenced by the directing effects of both the phenyl group and the pyridine nitrogen. The reaction of an aromatic compound with chlorosulfonic acid, often in the presence of thionyl chloride, can yield the corresponding sulfonyl chloride. google.com For instance, a process involving the reaction of an aromatic compound with approximately stoichiometric amounts of chlorosulfonic acid, followed by treatment with excess thionyl chloride, has been developed for the preparation of various sulfonyl chlorides. google.com

A notable advanced technique involves the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines. scispace.com This method utilizes a [Ru(p-cymene)Cl2]2 catalyst and an arylsulfonyl chloride in the presence of a base like potassium carbonate. scispace.com While this particular reaction yields a sulfone rather than a sulfonyl chloride, it demonstrates a selective C-H activation at the meta position of the phenyl ring, guided by the chelating pyridine group. scispace.com This regioselectivity is a significant finding, as it offers a pathway to functionalize positions that are not readily accessible through classical electrophilic substitution. scispace.com

Table 1: Comparison of Direct Sulfonylation Strategies

| Method | Reagents | Key Features | Typical Products |

| Classical Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | Direct introduction of -SO2Cl group. | Aryl sulfonyl chlorides |

| Ruthenium-Catalyzed Sulfonation | [Ru(p-cymene)Cl2]2, Arylsulfonyl chloride, K2CO3 | High regioselectivity (meta-position). | Aryl sulfones |

Oxidative Chlorination from Thiol Precursors

The oxidative chlorination of a thiol precursor, such as 6-phenylpyridine-3-thiol, provides a reliable method for the synthesis of the corresponding sulfonyl chloride. This transformation can be accomplished using various oxidizing and chlorinating agents. One effective reagent is N-chlorosuccinimide (NCS). The reaction of a thiol with NCS in the presence of a chloride source and water can generate the sulfonyl chloride in situ. nih.gov This method is generally mild and tolerates a range of functional groups. nih.gov The kinetics of thiophenol chlorination with NCS have been studied, revealing a process that can be catalyzed by HCl, which facilitates the release of molecular chlorine from NCS. scite.aied.ac.uked.ac.uk

Multistep Synthesis Approaches

Multistep syntheses offer greater flexibility in the construction of 6-phenylpyridine-3-sulfonyl chloride, often starting from more readily available precursors. These routes typically involve the formation of an intermediate which is then converted to the final product.

Pathways from Aminopyridines via Diazotization

A well-established method for the synthesis of aryl sulfonyl chlorides involves the diazotization of the corresponding arylamine, followed by a Sandmeyer-type reaction. In the context of this compound, the starting material would be 5-amino-2-phenylpyridine. The amino group is first converted to a diazonium salt using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. google.comresearchgate.net

The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride or copper(II) chloride) to furnish the sulfonyl chloride. google.comdurham.ac.ukgoogleapis.com Thionyl chloride in an aqueous medium can also be used as a source of sulfur dioxide. googleapis.com A patent describes a method for synthesizing pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) by first forming an intermediate fluoroboric acid diazonium salt, which is then subjected to a sulfonyl chlorination reaction with a thionyl chloride solution containing a catalyst like cuprous chloride or cupric chloride. google.com This approach is noted for its potential for industrial scale-up due to advantages in cost, product content, and operational convenience. google.com

Table 2: Diazotization-Based Synthesis of Pyridine Sulfonyl Chlorides

| Starting Material | Reagents | Intermediate | Final Product | Key Advantages |

| 3-Aminopyridine | 1. NaNO2, HCl 2. SO2, CuCl | Pyridine-3-diazonium chloride | Pyridine-3-sulfonyl chloride | Well-established, good yields. |

| 3-Aminopyridine | 1. NaNO2, HBF4 2. SOCl2, CuCl/CuCl2 | Pyridine-3-diazonium tetrafluoroborate | Pyridine-3-sulfonyl chloride | Suitable for industrial production. google.com |

Synthetic Routes Involving Pyridine Sulfonic Acids

Another common multistep approach begins with the corresponding sulfonic acid, in this case, 6-phenylpyridine-3-sulfonic acid. The sulfonic acid is then converted to the sulfonyl chloride using a variety of chlorinating agents. Commonly employed reagents for this transformation include phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2). google.comresearchgate.net The choice of reagent can depend on the specific substrate and desired reaction conditions. For example, a process for producing pyridine-3-sulfonyl chloride by reacting pyridine-3-sulfonic acid with phosphorus pentachloride has been described. researchgate.net

Advanced and Specialized Synthetic Techniques

Modern synthetic chemistry has introduced several advanced and specialized techniques for the preparation of sulfonyl chlorides, often involving transition metal catalysis to achieve high efficiency and selectivity.

One such method is the palladium-catalyzed chlorosulfonylation of arylboronic acids. mit.edu This approach allows for the synthesis of arylsulfonyl chlorides under mild conditions with significant functional group tolerance. mit.edu For the synthesis of this compound, the corresponding 6-phenylpyridine-3-boronic acid would be the starting material. This method offers a convergent approach where the aryl and sulfonyl chloride moieties are coupled in a single step. mit.edu

Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of functionalized aromatic compounds. nih.govmdpi.comacs.orgresearchgate.netrsc.org While direct C-H sulfonylation to form a sulfonyl chloride is still an area of active research, ruthenium catalysts have been shown to mediate the C-H alkenylation of sulfonyl chlorides, demonstrating the catalyst's compatibility with this functional group. nih.govmdpi.comresearchgate.net Furthermore, a ruthenium-catalyzed remote sulfonylation at the C5 position of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides has been developed, proceeding through a ruthenametallacycle intermediate formed via C-H bond activation. acs.org These advanced methods highlight the potential for developing novel and highly selective routes to compounds like this compound.

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that introduces functional groups into complex molecules at the final stages of a synthetic sequence. This approach allows for the rapid diversification of drug candidates and the study of structure-activity relationships (SAR) without the need for de novo synthesis. nih.govacs.org For pyridine sulfonyl chlorides, LSF can be approached in several ways, including the modification of pre-existing functional groups or the direct functionalization of the heterocyclic core.

One significant LSF method involves the conversion of primary sulfonamides into the corresponding sulfonyl chlorides. Primary sulfonamides are common motifs in medicinally relevant compounds. A method utilizing a pyrylium (B1242799) salt, Pyry-BF4, has been developed to activate the otherwise poorly nucleophilic NH2 group of a sulfonamide, enabling its conversion into a highly reactive sulfonyl chloride electrophile. researchgate.net This transformation proceeds under mild conditions, which is crucial for LSF as it tolerates a wide array of sensitive functional groups that might be present in a complex molecule. researchgate.netnih.gov The resulting sulfonyl chloride can then be reacted with various nucleophiles to generate diverse sulfonamides, sulfonates, or sulfonic acids. researchgate.net

| Entry | Starting Sulfonamide | Reagents | Product | Yield (%) | Ref |

| 1 | Benzene-sulfonamide | Pyry-BF4, N-chlorosuccinimide, MgCl2, MeCN | Benzene-sulfonyl chloride | 95 | researchgate.net |

| 2 | Celecoxib (a drug molecule) | Pyry-BF4, N-chlorosuccinimide, MgCl2, MeCN | Celecoxib-derived sulfonyl chloride | 81 | researchgate.net |

| 3 | 4-Acetamido-benzenesulfonamide | Pyry-BF4, N-chlorosuccinimide, MgCl2, MeCN | 4-Acetamido-benzenesulfonyl chloride | 91 | researchgate.net |

This table summarizes the conversion of various primary sulfonamides to sulfonyl chlorides using Pyry-BF4, demonstrating a key late-stage functionalization technique.

Another innovative LSF approach utilizes photocatalysis to generate sulfonyl radical intermediates from sulfonamides. nih.govacs.org In this strategy, a primary sulfonamide is first converted to an N-sulfonylimine. Under mild, metal-free photocatalytic conditions, this precursor generates a sulfonyl radical, which can then engage in various reactions, such as addition to alkenes, to form new carbon-sulfur bonds. nih.govacs.org This method allows for the functionalization of medicinally relevant heterocycles, including pyridine-containing structures. acs.org

Direct C-H functionalization of the pyridine ring is also a powerful LSF tool. For instance, a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) can install various functional groups at the position alpha to the ring nitrogen. acs.org While this doesn't directly form a sulfonyl chloride, it exemplifies how the pyridine core of a complex molecule like a 6-phenylpyridine derivative can be modified at a late stage to introduce precursors for subsequent sulfonyl chloride formation or other desired functionalities. acs.org

Chemo- and Regioselective Synthesis Considerations

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of a reaction) are paramount in the synthesis of substituted pyridines like this compound to ensure the desired isomer is formed and that other functional groups remain intact.

The most common and regioselective method for preparing pyridine-3-sulfonyl chlorides involves a Sandmeyer-type reaction starting from the corresponding 3-aminopyridine. researchgate.netgoogle.com In this process, the 3-amino group is diazotized, typically using sodium nitrite in an acidic medium, to form a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to install the sulfonyl chloride group specifically at the C-3 position. google.com The regioselectivity is dictated by the starting position of the amine group, making this a highly reliable method for producing the 3-sulfonyl chloride isomer. researchgate.net

A patented industrial-scale synthesis for pyridine-3-sulfonyl chloride highlights this regioselective approach. The process involves:

Diazotization of 3-aminopyridine with sodium nitrite and an acid to form a diazonium salt intermediate. google.com

Sulfonyl chlorination of the intermediate with thionyl chloride and a catalyst. This method is noted for its high product content and suitability for large-scale production. google.com

| Step | Reactant | Reagents | Intermediate/Product | Yield (%) | Ref |

| 1 | 3-Aminopyridine | NaNO2, HCl(aq), NaBF4(aq) | Diazonium fluoroborate salt | 95.3 | google.com |

| 2 | Diazonium fluoroborate salt | SOCl2, CuCl, H2O | Pyridine-3-sulfonyl chloride | 90.7 | google.com |

This table outlines a two-step, regioselective synthesis of pyridine-3-sulfonyl chloride starting from 3-aminopyridine.

Challenges in regioselectivity can arise with direct sulfonation methods. For example, direct sulfonation of pyridine with fuming sulfuric acid can lead to a mixture of isomers, including positioning at the 2- or 4-positions, which are often difficult to separate. google.com Therefore, methods that rely on pre-functionalized starting materials, like 3-aminopyridine, are generally preferred for achieving high regioselectivity.

Reactivity and Transformation Pathways of 6 Phenylpyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

Nucleophilic substitution at the sulfonyl sulfur is the most characteristic reaction of 6-phenylpyridine-3-sulfonyl chloride. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a prime target for nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. mdpi.comnih.gov

Formation of Sulfonamides through Amine Condensation

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. nih.govresearchgate.net In the case of this compound, condensation with an amine (a primary or secondary amine) yields the corresponding 6-phenylpyridine-3-sulfonamide (B1411872) derivative. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom by the base to afford the stable sulfonamide product. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component. princeton.edu

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Aniline | N,6-diphenylpyridine-3-sulfonamide | Pyridine, 0-25 °C | Analogous reaction princeton.edu |

| Morpholine | 4-((6-phenylpyridin-3-yl)sulfonyl)morpholine | DIPEA, MeCN | Analogous reaction acs.org |

| Benzylamine | N-benzyl-6-phenylpyridine-3-sulfonamide | Triethylamine, CH₂Cl₂ | Analogous reaction researchgate.net |

| Piperidine | 1-((6-phenylpyridin-3-yl)sulfonyl)piperidine | Pyridine, rt | Analogous reaction researchgate.net |

This table presents representative examples of sulfonamide formation based on the general reactivity of aryl sulfonyl chlorides.

Reactions with Diverse Oxygen and Sulfur Nucleophiles

Beyond amines, this compound can react with a range of other nucleophiles, particularly those containing oxygen and sulfur.

Oxygen Nucleophiles: Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. This reaction, known as sulfonylation, is also typically performed in the presence of a base like pyridine to sequester the HCl produced. The resulting sulfonate esters are themselves valuable chemical intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. Water can also act as a nucleophile, leading to the hydrolysis of the sulfonyl chloride to the corresponding 6-phenylpyridine-3-sulfonic acid. researchgate.netnih.gov

Sulfur Nucleophiles: Sulfur-based nucleophiles, which are generally more nucleophilic than their oxygen counterparts, react readily with sulfonyl chlorides. libretexts.org Thiols (mercaptans) react to form thiosulfonate esters. Other sulfur nucleophiles like the thiosulfate (B1220275) ion can also displace the chloride. rsc.org These reactions expand the synthetic utility of this compound for the introduction of sulfur-containing functional groups.

Reactions with Unsaturated Organic Substrates

While nucleophilic substitution at the sulfur atom is dominant, the sulfonyl chloride group can also facilitate reactions with unsaturated systems like alkenes and alkynes through various pathways, including cycloadditions and radical-mediated processes. magtech.com.cn

Annulation Reactions and Cycloaddition Processes

Sulfonyl chlorides can participate in cycloaddition reactions, although less commonly than other functional groups. For instance, under specific conditions, such as in the presence of a base, a sulfene (B1252967) intermediate (R-CH=SO₂) can be generated from an alkanesulfonyl chloride. While this compound lacks the necessary α-hydrogen to form a sulfene directly, its derivatives could potentially undergo such transformations. More relevant are reactions where the sulfonyl group activates an adjacent part of the molecule or reacts with a highly reactive species. For example, reactions of sulfonyl chlorides with cyclic imines have been shown to lead to diverse annulated products. researchgate.netresearchgate.net

Radical-Mediated Functionalizations

The sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage upon initiation by light, heat, or a radical initiator to generate a sulfonyl radical (RSO₂•) and a chlorine radical. cmu.edu This sulfonyl radical is a key intermediate that can engage in a variety of transformations with unsaturated substrates. mdpi.comnih.gov

A primary example is the radical addition to alkenes and alkynes. The 6-phenylpyridine-3-sulfonyl radical, once formed, can add across a carbon-carbon double or triple bond. This initial addition creates a new carbon-centered radical, which can then be trapped, often by the chlorine atom, to yield a chloro-sulfone product. This process, known as chlorosulfonylation, effectively adds both the sulfonyl group and a chlorine atom across the unsaturated bond. Such radical-mediated reactions provide a powerful method for the difunctionalization of alkenes and alkynes. mdpi.comrsc.org

| Unsaturated Substrate | Initiator | Product Type | Mechanism | Reference |

| Styrene | Photochemical/Thermal | β-chlorosulfone | Radical Addition | Analogous reaction cmu.edu |

| 1-Hexene | Ru-complex | β-chlorosulfone | Atom Transfer Radical Addition | Analogous reaction cmu.edu |

| Phenylacetylene | Radical Initiator (AIBN) | β-chloro-β-phenylvinyl sulfone | Radical Addition | Analogous reaction mdpi.com |

This table illustrates potential radical-mediated functionalizations based on established reactivity patterns of aryl sulfonyl chlorides.

Ionic Reaction Pathways and Mechanisms

Ionic reaction pathways are fundamental to many transformations of this compound. The primary ionic pathway is the nucleophilic substitution at the sulfur center, which can occur through different mechanisms depending on the substrate, nucleophile, and solvent. nih.goviupac.org

SN2-type Mechanism: As mentioned, this is the most common pathway for reactions with most nucleophiles. It involves a single transition state where the nucleophile attacks the sulfur atom as the chloride ion departs. mdpi.comnih.gov

Addition-Elimination (SAN) Mechanism: For certain nucleophiles, an alternative mechanism may be operative, involving the formation of a transient, pentacoordinate sulfur intermediate (a sulfurane). researchgate.net This intermediate then eliminates the leaving group (chloride) to give the final product.

SN1-type Mechanism: A unimolecular pathway involving the initial ionization of the sulfonyl chloride to form a sulfonyl cation ([RSO₂]⁺) is generally disfavored for arenesulfonyl chlorides but has been proposed under specific solvolytic conditions, particularly with electron-donating substituents on the aromatic ring. nih.gov

The interplay between these ionic pathways is influenced by factors such as the strength of the nucleophile, the polarity of the solvent, and the electronic properties of the phenylpyridine ring system. nih.govacs.org

Chlorosulfonylation and Sulfonylation of Alkenes and Alkynes

The sulfonyl chloride group of this compound can undergo addition reactions with unsaturated carbon-carbon bonds. These transformations, often mediated by transition metals or photoredox catalysis, lead to the formation of valuable vinyl sulfones and β-chlorosulfones.

The general mechanism for these reactions involves the generation of a sulfonyl radical (ArSO₂•) from the sulfonyl chloride. In photocatalytic systems, a photocatalyst absorbs visible light and, in its excited state, reduces the sulfonyl chloride via single-electron transfer (SET) to form the sulfonyl radical and a chloride anion. This radical then adds to an alkene or alkyne. The resulting carbon-centered radical can be trapped by a chlorine atom source to yield a chlorosulfonylation product or can abstract a hydrogen atom from a donor to afford a hydrosulfonylation product.

Copper-catalyzed systems are also effective for these transformations. For instance, copper catalysts can facilitate the cascade sulfonylation/cyclization of alkynes with sulfonyl chlorides to produce sulfonylated benzothiophenes. While specific examples utilizing this compound are not detailed in the literature, its reactivity is expected to be analogous to other aryl sulfonyl chlorides in these addition reactions.

Table 1: Representative Conditions for Sulfonylation of Alkenes/Alkynes

| Reaction Type | Catalyst/Mediator | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Hydrosulfonylation | Visible Light, Photocatalyst (e.g., Ir(ppy)₃), H-atom donor | Alkenes, Alkynes | Vinyl/Alkyl Sulfones | nih.gov |

| Chlorosulfonylation | Visible Light, Cu(II)-complex Photocatalyst | Alkenes, Alkynes | β-Chlorosulfones | researchgate.net |

| Sulfonylation/Cyclization | Copper Catalyst | Alkynes | Sulfonylated Heterocycles | nih.gov |

Metal-Catalyzed Transformations Involving this compound

Metal catalysis unlocks powerful and selective transformations for molecules like this compound, enabling both C-H functionalization directed by the pyridine ring and cross-coupling reactions involving the sulfonyl chloride group.

C-H Functionalization and Arylation Reactions

The 2-phenylpyridine (B120327) core of this compound is a classic directing group in C-H activation chemistry. The nitrogen atom of the pyridine ring coordinates to a metal center, facilitating the activation of otherwise inert C-H bonds on the appended phenyl ring.

A significant example of this reactivity is the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines. acs.orgscispace.comnih.gov In this transformation, a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, directs the functionalization to the meta-position of the phenyl ring with a sulfonyl chloride reagent. acs.orgscispace.com The 2-pyridyl group forms a stable cyclometalated intermediate with ruthenium, which induces a strong para-directing effect relative to the Ru-C bond. acs.orgnih.gov This positioning facilitates electrophilic aromatic substitution with the sulfonyl chloride at the position meta to the pyridine ring. acs.org This reaction provides a regioselectivity that is complementary to typical palladium-catalyzed ortho-functionalization. scispace.com

While this reaction typically describes the synthesis of compounds like this compound from 2-phenylpyridine, it fundamentally demonstrates the inherent reactivity of the 2-phenylpyridine scaffold to direct C-H functionalization.

Table 2: Ruthenium-Catalyzed meta-Sulfonation of 2-Phenylpyridine

| Catalyst | Sulfonyl Chloride Reagent | Base | Solvent | Temperature | Yield of meta-Product | Ref. |

|---|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | p-Toluenesulfonyl chloride | K₂CO₃ | CH₃CN | 115 °C | 80% | scispace.com |

| [Ru(p-cymene)Cl₂]₂ | Methanesulfonyl chloride | K₂CO₃ | CH₃CN | 115 °C | 78% | scispace.com |

| [Ru(p-cymene)Cl₂]₂ | Benzenesulfonyl chloride | K₂CO₃ | CH₃CN | 115 °C | 75% | scispace.com |

Cross-Coupling Strategies

Beyond C-H activation, the sulfonyl chloride group itself can be a versatile participant in cross-coupling reactions. In these transformations, known as desulfonylative or desulfitative couplings, the C-SO₂Cl bond is cleaved, and the sulfonyl chloride effectively acts as a (hetero)aryl source. chemrevlett.comchemrevlett.comsioc-journal.cn

Palladium-catalyzed cross-coupling reactions are particularly prominent. For example, heteroaryl sulfonyl chlorides can couple with C-H bonds of other heterocycles, such as pyrroles, in a desulfitative arylation. chemrevlett.com The proposed mechanism often involves the oxidative addition of the sulfonyl chloride to a Pd(0) center, followed by the extrusion of sulfur dioxide (SO₂) to form an aryl-palladium(II) species. This intermediate then engages in the C-H activation/arylation sequence to form the cross-coupled product and regenerate the active catalyst. chemrevlett.com

Similarly, Suzuki-Miyaura-type cross-couplings have been developed where sulfonyl chlorides react with boronic acids. nih.govresearchgate.net These reactions demonstrate that the sulfonyl group can be displaced by a variety of organic fragments, making it a useful alternative to organohalides in the construction of biaryl and heteroaryl structures. chemrevlett.comnih.gov

Other Distinct Reactivity Modes

Generation and Reactions of Sulfenes

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from sulfonyl chlorides possessing at least one α-hydrogen atom. The mechanism involves the deprotonation of the α-carbon by a base (typically a tertiary amine), followed by the elimination of the chloride ion. nih.gov However, this reactivity mode is not applicable to aryl sulfonyl chlorides like this compound because they lack the requisite α-protons on the carbon atom attached to the sulfonyl group. nih.gov The reaction is primarily a pathway for alkanesulfonyl chlorides. nih.govcore.ac.uk

Photochemical Reaction Pathways

As introduced previously, this compound is an excellent candidate for photochemical transformations, particularly those initiated by visible light. researchgate.net The core of this reactivity is the facile generation of a 6-phenylpyridine-3-sulfonyl radical via photoredox catalysis.

Upon irradiation with visible light, a photocatalyst (e.g., organic dyes or metal complexes) is promoted to an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. nih.govacs.org The one-electron reduction of the sulfonyl chloride leads to the cleavage of the S-Cl bond, producing a sulfonyl radical and a chloride ion. researchgate.net

This photochemically generated sulfonyl radical is a key intermediate that can participate in a wide array of synthetic transformations, including:

Addition to Alkenes and Alkynes: As described in section 3.2.4, this leads to sulfonylation products. nih.govresearchgate.net

Radical Cascade Reactions: The initial radical addition can trigger subsequent cyclization or rearrangement events to build molecular complexity.

Coupling Reactions: The sulfonyl radical can be trapped by other radical species or participate in coupling processes. acs.org

This photochemical activation provides a mild and powerful alternative to thermal or metal-catalyzed methods for initiating reactions involving the sulfonyl chloride group. nih.govacs.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate and Building Block

As a synthetic intermediate, 6-Phenylpyridine-3-sulfonyl chloride provides chemists with a reliable scaffold for constructing intricate molecular architectures. The phenylpyridine portion of the molecule offers a stable, aromatic platform that can influence the steric and electronic properties of the final product, while the sulfonyl chloride functional group serves as a highly reactive site for further chemical transformations.

The pyridine (B92270) ring is a fundamental component of countless complex heterocyclic systems. This compound acts as an advanced precursor, allowing for the incorporation of the entire phenyl-substituted pyridine moiety into larger, polycyclic structures. The sulfonyl chloride group can be used to link the phenylpyridine core to other heterocyclic rings or functional groups, thereby facilitating the assembly of novel and elaborate molecular frameworks. Pyridine-based compounds are crucial in various domains of chemical research and development, and intermediates like this are instrumental in building a diverse range of complex organic molecules. nbinno.com

The most prominent role of this compound is as a scaffold for sulfone and, more significantly, sulfonamide derivatives. The sulfonyl chloride group (-SO₂Cl) is an excellent electrophile that reacts readily with nucleophiles, particularly primary and secondary amines, to form a stable sulfonamide linkage (-SO₂-NR₂). frontiersrj.comucl.ac.uk This reaction is one of the most common and reliable methods for synthesizing sulfonamides. frontiersrj.com

The versatility of this reaction allows for the creation of a vast library of derivatives by simply varying the amine reactant. This straightforward derivatization makes this compound a powerful tool for generating molecular diversity.

| Amine Reactant (R-NH₂) | Resulting Sulfonamide Derivative | Potential Structural Class |

|---|---|---|

| Ammonia (NH₃) | 6-Phenylpyridine-3-sulfonamide (B1411872) | Primary Sulfonamide |

| Methylamine (CH₃NH₂) | N-Methyl-6-phenylpyridine-3-sulfonamide | N-Alkyl Sulfonamide |

| Aniline (C₆H₅NH₂) | N,6-Diphenylpyridine-3-sulfonamide | N-Aryl Sulfonamide |

| Piperidine (C₅H₁₁N) | 5-(Piperidin-1-ylsulfonyl)-2-phenylpyridine | Heterocyclic Sulfonamide |

Synthetic Contributions to Medicinal Chemistry Research

In medicinal chemistry, the search for novel bioactive compounds is relentless. Building blocks that provide access to "privileged structures"—scaffolds that are known to interact with biological targets—are of immense value. The phenylpyridine and sulfonamide motifs present in derivatives of this compound are both considered privileged structures.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and antiviral drugs. frontiersrj.comnih.gov Similarly, the pyridine ring is a key component in numerous pharmaceuticals. nih.gov

By combining these two features, this compound serves as an ideal starting point for the construction of novel scaffolds aimed at biological targets. The synthesis of libraries of unique sulfonamide derivatives from this precursor allows researchers to systematically explore structure-activity relationships (SAR) and identify new lead compounds for drug discovery programs. mdpi.com The development of efficient routes to heterocyclic sulfonamides is a significant goal in medicinal chemistry, as their precursors can be challenging to synthesize or handle. mit.edu

| Therapeutic Area | General Scaffold Feature | Relevance of this compound |

|---|---|---|

| Anticancer | Aryl sulfonamides | Provides a direct route to N-aryl sulfonamides with a pyridine core. |

| Antibacterial | Heterocyclic sulfonamides ("Sulfa drugs") | Enables synthesis of novel sulfa drug analogues. frontiersrj.com |

| Antiviral (e.g., HIV) | Sulfonamides targeting viral enzymes | Can be used to build inhibitors with specific steric and electronic properties. nih.gov |

| Anti-inflammatory | COX-2 inhibiting sulfonamides | Allows for the creation of rigid scaffolds that can fit into enzyme active sites. |

The strategic importance of the pyridine moiety is not limited to pharmaceuticals; it is also a critical component in modern agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The derivatization of pyridine-based intermediates is a proven strategy for discovering new and effective crop protection agents. nih.govresearchgate.net

This compound offers a platform for developing novel agrochemicals. The sulfonamide linkage is also present in some pesticidal compounds, and the ability to rapidly synthesize a variety of phenylpyridine sulfonamides allows for efficient screening for herbicidal, fungicidal, or insecticidal activity. The development of new pesticides is an ongoing need in the agricultural sector to address issues of resistance and environmental safety. jst.go.jp

Applications in Functional Materials Research

Beyond life sciences, the unique structure of this compound lends itself to applications in materials science. The rigid, planar, and aromatic nature of the phenylpyridine core can impart desirable thermal, optical, or electronic properties to larger molecular systems like polymers.

The sulfonyl chloride group can be used to chemically anchor the molecule onto surfaces or to incorporate it as a monomer into polymer chains. For instance, aromatic multisulfonyl chlorides have been utilized as initiators for living radical polymerization to create complex, well-defined star polymers. researchgate.net While specific research on this compound in this area is nascent, its structure is analogous to other heterocyclic building blocks used in the synthesis of functional materials. For example, compounds like perfluoropyridine and triazine are used to prepare advanced polymers, proton exchange membranes, and materials for solar cells. mdpi.commdpi.com The incorporation of the 6-phenylpyridine moiety into a polymer backbone could be explored for applications requiring high thermal stability or specific fluorescence properties.

Design and Synthesis of Functionalized Polymers

The use of sulfonyl chlorides as initiators for polymerization reactions is a known strategy in polymer chemistry. These compounds can play a significant role in living radical polymerization, a method that allows for the synthesis of polymers with controlled molecular weights and well-defined structures. In this context, the sulfonyl chloride group can initiate the polymerization of various monomers.

While the general class of aromatic sulfonyl chlorides has been explored as initiators for creating complex polymer architectures, specific research detailing the application of this compound in the design and synthesis of functionalized polymers is not extensively documented in publicly available literature. The presence of the phenylpyridine moiety suggests a potential for creating polymers with unique photophysical or metal-coordinating properties, though specific examples of its use as a monomer or initiator remain a subject for future research.

Ligand Synthesis for Luminescent Metal Complexes (e.g., Iridium(III) Complexes)

A significant application of this compound is in the field of coordination chemistry, specifically as a precursor for ligands used in luminescent metal complexes. The phenylpyridine scaffold is a classic cyclometalating ligand for iridium(III), forming highly efficient phosphorescent emitters used in technologies such as Organic Light-Emitting Diodes (OLEDs).

The introduction of a sulfonyl group onto the phenylpyridine framework serves as a powerful tool for tuning the electronic properties of the resulting iridium(III) complex. Research has demonstrated that the electron-withdrawing nature of the sulfonyl group, and its position on the ligand, can significantly impact the emission energy and photophysical properties of the complex.

For instance, new heteroleptic iridium(III) complexes featuring sulfonyl- and fluorine-substituted phenylpyridine ligands have been synthesized and characterized. nih.gov The study revealed that the emission energy of these materials is highly dependent on the position of the sulfonyl group. nih.gov This allows for a systematic tuning of the emission color across the visible spectrum.

A notable finding from this research is the wide tuning range of photoluminescence achieved by varying the substitution pattern on the phenylpyridine ligand. nih.gov For example, a tuning range of 90 nm, from blue-green (λem = 468 nm) to orange (λem = 558 nm), was demonstrated for different iridium(III) complexes. nih.gov Furthermore, these complexes exhibited high emission quantum yields, with values ranging from 47% to 71% in degassed solutions. nih.gov One complex, even in an air-equilibrated solution, showed a surprisingly high quantum yield of 16%. nih.gov

The synthesis of these complexes typically involves the reaction of an iridium(III) source with the substituted phenylpyridine ligand to form a cyclometalated intermediate, followed by the addition of an ancillary ligand to complete the coordination sphere of the metal center. The sulfonyl chloride group of this compound can be either retained in the final ligand structure or further modified to introduce other functional groups.

The research into these sulfonyl-functionalized iridium(III) complexes underscores the importance of ligand design in developing advanced materials for optoelectronic applications. The ability to systematically modify the ligand structure, and thereby the photophysical properties of the metal complex, is a key strategy in the creation of next-generation phosphorescent emitters.

| Complex | Emission Wavelength (λem) | Quantum Yield (Φ) in Degassed Solution |

| Iridium(III)bis[2-(4'-benzylsulfonyl)phenylpyridinato-N,C2'][3-(pentafluorophenyl)-pyridin-2-yl-1,2,4-triazolate] | 468 nm (Blue-Green) | Not specified in abstract |

| Iridium(III)bis2-(3'-benzylsulfonyl)phenylpyridinato-N,C2' | 558 nm (Orange) | Not specified in abstract |

| General Range for Synthesized Complexes | 468 nm - 558 nm | 47% - 71% |

| Iridium(III)bis2-(5'-benzylsulfonyl-3',6'-difluoro)phenylpyridinato-N,C2' | Not specified in abstract | 16% (in air-equilibrated solution) |

Mechanistic and Theoretical Investigations of 6 Phenylpyridine 3 Sulfonyl Chloride Reactivity

Elucidation of Reaction Mechanisms and Kinetics

Direct kinetic studies specifically for 6-phenylpyridine-3-sulfonyl chloride are not prominently documented. The reactivity of the sulfonyl chloride group is generally understood to proceed via nucleophilic substitution at the sulfur atom. For aromatic sulfonyl chlorides, the mechanism can be influenced by the solvent and the nucleophile. scispace.com

Studies on Regioselectivity and Stereoselectivity in Transformations

The regioselectivity of reactions involving the this compound core is dictated by the directing effects of its constituent parts. The pyridine (B92270) nitrogen and the phenyl group are key influencers in electrophilic aromatic substitution reactions.

Research on the closely related 2-phenylpyridine (B120327) scaffold has demonstrated that the pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation. For instance, palladium-catalyzed C-H activation of 2-phenylpyridine typically leads to ortho-functionalization of the phenyl ring. rsc.org This is a result of the formation of a stable five-membered palladacycle intermediate.

Based on these findings, it can be postulated that reactions of this compound under similar catalytic conditions would exhibit predictable regioselectivity on the phenyl ring, directed by the choice of metal catalyst.

Table 1: Expected Regioselectivity in C-H Functionalization of the Phenyl Ring in this compound Based on Analogs

| Catalyst | Directing Group | Likely Position of Functionalization |

|---|---|---|

| Palladium(II) | Pyridine Nitrogen | ortho to the pyridine |

Role of Catalysts and Reagents in Reaction Pathway Determination

The choice of catalyst is crucial in directing the reaction pathway of phenylpyridine derivatives. As mentioned, palladium and ruthenium catalysts can induce different regiochemical outcomes in C-H functionalization reactions. scispace.comrsc.org

In the context of reactions involving the sulfonyl chloride group itself, studies on other pyridine systems are informative. For example, the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. researchgate.net This suggests that in the presence of suitable reagents, the pyridine nitrogen of this compound could be involved in the reaction mechanism, leading to transformations at other positions of the pyridine ring.

Characterization of Radical and Ionic Intermediates

While specific studies on the radical and ionic intermediates of this compound are lacking, the general chemistry of sulfonyl chlorides allows for the formation of such species. Sulfonyl chlorides can be precursors to sulfinate radicals, which are valuable intermediates in organic synthesis. rsc.org Homolytic cleavage of the S-Cl bond or single-electron transfer processes can generate sulfonyl radicals, which can participate in various addition and substitution reactions.

Ionic intermediates are also plausible. The reaction of sulfonyl chlorides with nucleophiles typically proceeds through a charged, pentacoordinate sulfurane-like transition state or intermediate. In reactions involving the pyridine ring, the formation of pyridinium (B92312) salts as ionic intermediates is a common mechanistic feature, which can activate adjacent positions for further reaction. researchgate.net

Computational Chemistry and Molecular Modeling

Direct computational studies on this compound are not readily found in the literature. However, the methodologies for such investigations are well-established, and studies on analogous molecules provide a framework for how such an analysis would be approached.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable conformation, followed by analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO indicates regions susceptible to electron acceptance (electrophilic sites). In a molecule like this compound, the HOMO is likely to have significant contributions from the electron-rich phenyl and pyridine rings, while the LUMO is expected to be localized on the sulfonyl chloride group, particularly the sulfur atom, indicating its electrophilicity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and a strong positive potential around the sulfur atom of the sulfonyl chloride group, confirming the nucleophilic and electrophilic centers, respectively. researchgate.net

Table 2: Predicted Electronic Properties from a Hypothetical DFT Analysis of this compound

| Property | Predicted Location/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO | Phenyl and Pyridine Rings | Sites for electrophilic attack |

| LUMO | Sulfonyl Chloride Group (Sulfur Atom) | Site for nucleophilic attack |

| Negative MEP | Pyridine Nitrogen Atom | Site for protonation or coordination to Lewis acids |

Molecular Dynamics Simulations of Reaction Processes

Molecular Dynamics (MD) simulations can be employed to model the dynamic behavior of molecules in solution and to explore reaction pathways. An MD simulation of this compound in a solvent, such as water or an organic solvent, could provide insights into its conformational flexibility and solvation effects on its reactivity. nih.gov

Furthermore, MD simulations can be used to model the interaction of this compound with a nucleophile. By simulating the approach of the nucleophile to the sulfonyl chloride, one could observe the preferred trajectories and the structural changes that occur during the initial stages of the reaction, providing a dynamic picture of the reaction process that complements the static information from DFT calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the chemical reactivity of a series of compounds with their molecular structures, expressed numerically by molecular descriptors. For this compound and its derivatives, QSRR models can provide valuable insights into their reactivity profiles, for instance, in nucleophilic substitution reactions at the sulfonyl chloride moiety.

A hypothetical QSRR study on a series of 6-arylpyridine-3-sulfonyl chlorides could be developed to predict their solvolysis rates in a given solvent system. In such a study, a training set of molecules with varying substituents on the phenyl ring would be used to build a predictive model. The reactivity (k, the rate constant) would be the dependent variable, while a set of calculated molecular descriptors would serve as the independent variables.

The general form of a multiparameter linear regression QSRR equation would be:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

log(k) is the logarithm of the reaction rate constant.

D₁, D₂, ..., Dₙ are the molecular descriptors.

c₁, c₂, ..., cₙ are the regression coefficients, indicating the weight of each descriptor.

c₀ is the regression constant.

The selection of descriptors is crucial for building a robust model. For the reactivity of 6-phenylpyridine-3-sulfonyl chlorides, relevant descriptors would likely include electronic, steric, and topological parameters.

Table 1: Hypothetical QSRR Model for the Reactivity of 6-Arylpyridine-3-sulfonyl Chloride Derivatives

| Descriptor (Abbreviation) | Descriptor Type | Hypothetical Coefficient | Interpretation of Contribution to Reactivity |

| Hammett Sigma (σ) | Electronic | +1.5 | Electron-withdrawing groups on the aryl ring increase reactivity. |

| Sterimol L (L) | Steric | -0.8 | Increased length of the substituent on the aryl ring decreases reactivity. |

| Dipole Moment (μ) | Electronic | +0.5 | Higher ground-state dipole moment correlates with increased reactivity. |

| LUMO Energy (ELUMO) | Quantum Chemical | -1.2 | A lower energy Lowest Unoccupied Molecular Orbital facilitates nucleophilic attack. |

This interactive table presents a hypothetical QSRR model. The coefficients are illustrative and would be determined by statistical analysis of experimental or computationally derived reactivity data. Such a model could then be used to predict the reactivity of novel, unsynthesized derivatives, thereby guiding the design of compounds with desired reactivity profiles.

Theoretical Prediction of Spectroscopic Properties of Novel Derivatives

The characterization of novel derivatives of this compound heavily relies on spectroscopic techniques. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the spectroscopic properties of molecules. mdpi.com These computational methods allow for the in silico determination of NMR, IR, and UV-Vis spectra with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. acs.orgnih.gov

By employing DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), it is possible to predict the spectroscopic data for hypothetical derivatives of this compound where the phenyl group or the pyridine ring is further substituted. proquest.com

Table 2: Predicted Spectroscopic Data for a Hypothetical Derivative: 6-(4-methoxyphenyl)pyridine-3-sulfonyl chloride

| Spectroscopic Technique | Predicted Data | Interpretation |

| 1H NMR (δ, ppm) | 3.90 (s, 3H, -OCH3), 7.10 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 8.30 (dd, 1H, Py-H), 8.90 (d, 1H, Py-H), 9.25 (d, 1H, Py-H) | The chemical shifts are influenced by the electronic environment of the protons. The methoxy group protons appear upfield, while the pyridine protons are deshielded and appear downfield. |

| 13C NMR (δ, ppm) | 55.8 (-OCH3), 114.5, 122.1, 129.8, 137.5, 148.9, 153.2, 162.0 (Aromatic & Pyridine Carbons) | The predicted chemical shifts for the carbon atoms, including the quaternary carbons, provide a carbon skeleton fingerprint of the molecule. |

| IR (ν, cm-1) | 1180, 1375 (S=O stretching), 1610 (C=C stretching), 3050 (Ar-H stretching) | The strong absorptions in the IR spectrum correspond to the symmetric and asymmetric stretching vibrations of the sulfonyl group. |

| UV-Vis (λmax, nm) | 275 | This absorption maximum is associated with π → π* electronic transitions within the conjugated phenylpyridine system. |

This interactive table showcases the type of data that can be generated through theoretical predictions. The predicted values are based on established computational methodologies and provide a reasonable estimation of the experimental spectra. nih.govmdpi.com Such theoretical data is invaluable for confirming the identity of synthesized compounds and for understanding their electronic structure.

Analytical Methodologies Utilizing 6 Phenylpyridine 3 Sulfonyl Chloride

Role as a Derivatization Reagent in Advanced Analytical Chemistry

6-Phenylpyridine-3-sulfonyl chloride belongs to the family of sulfonyl chlorides, which are well-regarded for their ability to react with nucleophilic functional groups such as phenols, amines, and thiols. The incorporation of the pyridine (B92270) ring, and specifically the phenyl-substituted pyridine moiety, into the analyte's structure can profoundly influence its physicochemical properties, thereby augmenting its detectability in various analytical platforms.

Enhancement of Detection Sensitivity in Chromatography-Mass Spectrometry (LC-MS/MS)

The primary application of this compound in analytical chemistry is to bolster the signal intensity of target analytes in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Many compounds, particularly those lacking readily ionizable functional groups, exhibit poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI). Derivatization with this compound addresses this limitation by introducing a highly ionizable pyridine group.

The pyridine nitrogen atom has a high proton affinity, meaning it is readily protonated in the ESI source, leading to a significant increase in the abundance of the protonated molecular ion [M+H]⁺. This enhanced ionization efficiency translates directly to lower limits of detection (LOD) and limits of quantification (LOQ), allowing for the measurement of trace-level analytes in complex matrices.

A key advantage of using pyridine-based sulfonyl chlorides, and by extension this compound, over other derivatization agents like dansyl chloride, is the nature of the fragmentation pattern observed in tandem mass spectrometry (MS/MS). While dansyl derivatives often yield a dominant product ion corresponding to the dansyl group itself, derivatives of pyridine-3-sulfonyl chloride tend to produce analyte-specific fragment ions. nih.govnih.gov This characteristic is crucial for structural elucidation and for developing highly selective and specific Multiple Reaction Monitoring (MRM) methods, which are the gold standard for quantification in complex samples. The fragmentation of the protonated derivatized molecules typically results in abundant product ions that are specific to the original analyte, thereby reducing interferences from matrix components. nih.govwiley.comnih.gov

The presence of the phenyl group in the 6-position of the pyridine ring is anticipated to further enhance the utility of the reagent. The phenyl group can increase the hydrophobicity of the derivative, which can be advantageous for separation in reversed-phase liquid chromatography. Furthermore, the electronic properties of the phenyl group may influence the fragmentation pattern in MS/MS, potentially leading to unique and highly specific fragment ions that can be exploited for selective detection.

Applications in Targeted Metabolomics and Bioanalytical Research

Targeted metabolomics and bioanalytical research often involve the quantitative analysis of a specific set of metabolites or xenobiotics in biological matrices such as plasma, urine, or tissue extracts. These samples are inherently complex, and the analytes of interest are often present at very low concentrations. Derivatization with this compound is a valuable strategy in these fields.

For instance, the analysis of steroidal estrogens and bisphenols, classes of compounds with significant biological and environmental relevance, has been shown to benefit from derivatization with pyridine-3-sulfonyl chloride. nih.govnih.govnih.gov These phenolic compounds can be efficiently derivatized to enhance their LC-MS/MS response. Given the structural similarity, it is expected that this compound would offer similar or potentially enhanced performance for these and other phenolic and amine-containing metabolites.

In targeted metabolomics, the ability to achieve low detection limits and high specificity is paramount for accurately profiling metabolic pathways. By improving the ionization efficiency and providing analyte-specific fragmentation, derivatization with this compound can enable the reliable quantification of low-abundance metabolites that would otherwise be undetectable. This is particularly relevant for studying subtle metabolic changes associated with disease states or in response to therapeutic interventions. The development of robust and sensitive bioanalytical methods is a critical component of pharmaceutical research and clinical diagnostics. nih.govnih.gov

Spectroscopic Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives using this compound necessitates their thorough structural characterization. A combination of spectroscopic techniques is typically employed to confirm the identity and purity of the newly formed compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of the derivatized analytes. The characteristic chemical shifts and coupling constants of the protons and carbons in the 6-phenylpyridine-3-sulfonyl moiety provide definitive evidence of successful derivatization. The signals from the original analyte will also be present, often with predictable shifts due to the electronic effects of the newly attached sulfonyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the derivatized molecule, which allows for the confirmation of its elemental composition. As discussed previously, tandem mass spectrometry (MS/MS) is crucial for studying the fragmentation pathways of the derivatives. The fragmentation patterns provide valuable structural information and are essential for developing selective quantitative methods.

The table below illustrates the kind of data that would be generated from the spectroscopic analysis of a hypothetical derivative of a simple phenol with this compound.

| Spectroscopic Technique | Expected Observations for a Phenol Derivative |

| ¹H NMR | Signals corresponding to the protons on the phenyl and pyridine rings of the derivatizing agent, in addition to the signals from the original phenol, with potential downfield shifts for protons near the sulfonamide linkage. |

| ¹³C NMR | Resonances for all carbon atoms in the derivative, including the characteristic signals from the 6-phenylpyridine-3-sulfonyl group. |

| HRMS (ESI+) | An accurate mass measurement of the protonated molecular ion [M+H]⁺, consistent with the calculated elemental formula of the derivative. |

| MS/MS (ESI+) | Fragmentation of the precursor ion to yield product ions specific to the original phenol, as well as potential fragments from the derivatizing agent. |

常见问题

Q. Q1. What are the standard methods for synthesizing 6-Phenylpyridine-3-sulfonyl chloride, and how are yields optimized?

Methodological Answer: Synthesis typically involves sulfonation of 6-phenylpyridine using chlorosulfonic acid, followed by purification via recrystallization or column chromatography. Key steps include:

- Sulfonation : Reacting 6-phenylpyridine with chlorosulfonic acid at 0–5°C to minimize side reactions (e.g., over-sulfonation) .

- Quenching : Gradual addition to ice-water to precipitate the sulfonyl chloride intermediate.

- Purification : Use dichloromethane or ethyl acetate for recrystallization.

Q. Yield Optimization :

Q. Q2. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for pyridine protons (δ 7.5–8.5 ppm) and phenyl group (δ 7.2–7.4 ppm).

- ¹³C NMR : Sulfonyl carbon appears at ~δ 150 ppm .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Strong S=O stretching vibrations at 1360 cm⁻¹ and 1180 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 249 (M⁺) with fragments at m/z 111 (C₆H₅SO₂⁺) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for synthetic applications) .

Q. Q3. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced Research Considerations

Q. Q4. How can regioselectivity challenges in sulfonation reactions of pyridine derivatives be addressed?

Methodological Answer: Regioselectivity in pyridine sulfonation is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl in 6-phenylpyridine) direct sulfonation to the meta position .

- Steric Effects : Bulky substituents at the 2- or 4-positions hinder sulfonation at adjacent sites.

- Reagent Choice : Chlorosulfonic acid vs. sulfur trioxide complexes. Kinetic vs. thermodynamic control can alter product distribution .

Case Study : For 6-phenylpyridine, sulfonation at the 3-position is favored due to resonance stabilization of the intermediate sulfonic acid .

Q. Q5. How should researchers resolve contradictions in reactivity data between this compound and analogous compounds?

Methodological Answer:

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., pyridine-3-sulfonyl chloride or trifluoromethyl-substituted analogs ).

- Computational Chemistry : Use DFT calculations (e.g., Gaussian software) to model reaction pathways and identify electronic or steric discrepancies .

- Controlled Experiments : Systematically vary reaction conditions (temperature, solvent, catalyst) to isolate contributing factors .

Q. Q6. What strategies are effective in quantifying trace impurities or decomposition products in this compound?

Methodological Answer:

- LC-MS/MS : Detect hydrolyzed byproducts (e.g., 6-phenylpyridine-3-sulfonic acid) with a limit of detection (LOD) <0.1% .

- Karl Fischer Titration : Quantify moisture content (critical for stability studies).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. Q7. How can this compound be utilized in designing bioactive analogs or prodrugs?

Methodological Answer:

- Sulfonamide Formation : React with amines (e.g., primary/secondary amines or heterocycles) to generate sulfonamide libraries. Optimize using microwave-assisted synthesis (60–100°C, 30 min) .

- Biological Screening : Assess enzyme inhibition (e.g., carbonic anhydrase) or antibacterial activity using microplate assays .

- Prodrug Design : Incorporate hydrolyzable groups (e.g., esters) for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。